Acetanilide, 5'-chloro-2'-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

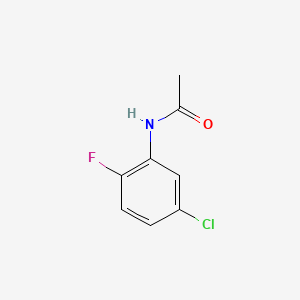

N-(5-chloro-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-chloro-2-fluorophenyl)acetamide can be synthesized through the acylation of 5-chloro-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-chloro-2-fluorophenyl)acetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

N-(5-chloro-2-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is utilized in the development of advanced materials with specific properties.

Biological Studies: It serves as a probe to study the interactions of substituted acetanilides with biological targets.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- N-(4-chloro-2-fluorophenyl)acetamide

- N-(3-chloro-2-fluorophenyl)acetamide

- N-(5-chloro-3-fluorophenyl)acetamide

Uniqueness

N-(5-chloro-2-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 5-chloro-2-fluoro substitution pattern provides distinct electronic and steric properties compared to other isomers, making it a valuable compound for targeted applications .

Biological Activity

Acetanilide, 5'-chloro-2'-fluoro- is a derivative of acetanilide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound Acetanilide, 5'-chloro-2'-fluoro- features a chloro and a fluoro substituent on the aromatic ring, which can significantly influence its biological properties. The synthesis typically involves the introduction of these substituents through electrophilic aromatic substitution reactions. The following table summarizes key synthetic pathways:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Acetic anhydride + aniline | Acetanilide |

| 2 | Chlorination (Cl₂) | 5-Chloroacetanilide |

| 3 | Fluorination (F₂ or HF) | 5'-Chloro-2'-fluoroacetanilide |

Antioxidant Activity

Recent studies have demonstrated that derivatives of acetanilide, including 5'-chloro-2'-fluoro-, exhibit significant antioxidant properties. The DPPH radical scavenging assay revealed that certain derivatives possess high radical scavenging abilities, comparable to established antioxidants like ascorbic acid. For instance, compounds with structural modifications at specific positions showed enhanced DPPH scavenging activity (up to 88.6%) .

Anticancer Properties

Acetanilide derivatives have been investigated for their anticancer activities against various cancer cell lines. In vitro studies indicated that compounds similar to 5'-chloro-2'-fluoro- exhibit cytotoxic effects on lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines. The mechanism involves the modulation of apoptotic pathways, where compounds significantly reduced BCL-2 expression while increasing BAX levels, promoting apoptosis .

The following table summarizes the anticancer activity of selected acetanilide derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5'-Chloro-2'-fluoro-acetanilide | A549 | 15.4 | Induction of apoptosis via BAX/BCL-2 modulation |

| Acetanilide | MDA-MB-231 | 20.3 | Apoptosis through mitochondrial pathway |

Case Studies

- Study on Antioxidant Properties : A study conducted by researchers analyzed various acetanilide derivatives for their antioxidant capabilities using the DPPH assay. The results indicated that modifications at the para position significantly enhanced antioxidant activity compared to unmodified acetanilide .

- Anticancer Activity Investigation : Another research effort focused on the anticancer potential of acetanilide derivatives against human cancer cell lines. The study found that specific substitutions led to increased cytotoxicity and apoptosis induction in cancer cells, highlighting the importance of structural diversity in enhancing therapeutic efficacy .

Properties

CAS No. |

398-89-0 |

|---|---|

Molecular Formula |

C8H7ClFNO |

Molecular Weight |

187.60 g/mol |

IUPAC Name |

N-(5-chloro-2-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |

InChI Key |

UPSPWQXTRIIBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.